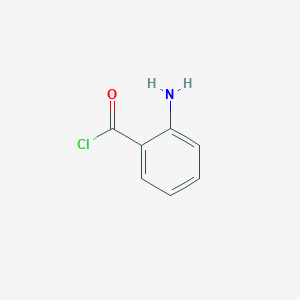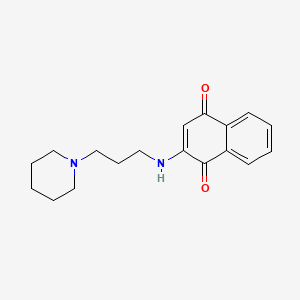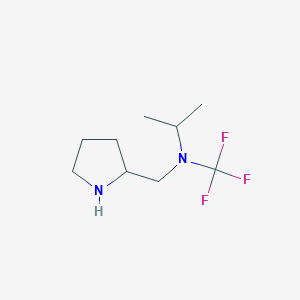
2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride is a chemical compound with the molecular formula C8H12Cl2N2OS It is known for its unique structure, which includes a thiazole ring and a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride typically involves the reaction of 2-chloromethylthiazole with pyrrolidine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine moiety can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole
- 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrobromide
- 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole sulfate
Uniqueness
2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride is unique due to its specific combination of a thiazole ring and a pyrrolidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. The hydrochloride salt form enhances its solubility and stability, further contributing to its utility in research and industrial settings .
Propriétés
Formule moléculaire |
C8H12Cl2N2OS |
|---|---|
Poids moléculaire |
255.16 g/mol |
Nom IUPAC |
2-chloro-5-(pyrrolidin-3-yloxymethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C8H11ClN2OS.ClH/c9-8-11-4-7(13-8)5-12-6-1-2-10-3-6;/h4,6,10H,1-3,5H2;1H |
Clé InChI |
PDZBNCWCASKNRN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1OCC2=CN=C(S2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)




![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)







